molecular formula C8H11NS B12009205 2-[2-(Methylsulfanyl)ethyl]pyridine CAS No. 14143-85-2

2-[2-(Methylsulfanyl)ethyl]pyridine

Cat. No.: B12009205
CAS No.: 14143-85-2
M. Wt: 153.25 g/mol
InChI Key: JNGRYGVAABZSGA-UHFFFAOYSA-N
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Description

2-[2-(Methylsulfanyl)ethyl]pyridine: is an organic compound with the molecular formula C8H11NS It is characterized by the presence of a pyridine ring substituted with a 2-(methylsulfanyl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Methylsulfanyl)ethyl]pyridine typically involves the alkylation of pyridine with a suitable alkylating agent. One common method is the reaction of pyridine with 2-chloroethyl methyl sulfide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-[2-(Methylsulfanyl)ethyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Nitrated or halogenated pyridine derivatives.

Scientific Research Applications

2-[2-(Methylsulfanyl)ethyl]pyridine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[2-(Methylsulfanyl)ethyl]pyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but the compound’s ability to interact with sulfur-containing functional groups is a key factor in its activity.

Comparison with Similar Compounds

  • 2-(2-{[2-(2-pyridinyl)ethyl]sulfanyl}ethyl)pyridine
  • 4,6-Dimethyl-2-(methylsulfanyl)pyrimidine
  • 2-[2-(methylsulfinyl)ethyl]pyridine, perchlorate salt

Comparison: 2-[2-(Methylsulfanyl)ethyl]pyridine is unique due to its specific substitution pattern on the pyridine ring. Compared to similar compounds, it offers distinct reactivity and potential applications. For example, the presence of the methylsulfanyl group can influence the compound’s electronic properties and its ability to participate in specific chemical reactions.

Properties

CAS No.

14143-85-2

Molecular Formula

C8H11NS

Molecular Weight

153.25 g/mol

IUPAC Name

2-(2-methylsulfanylethyl)pyridine

InChI

InChI=1S/C8H11NS/c1-10-7-5-8-4-2-3-6-9-8/h2-4,6H,5,7H2,1H3

InChI Key

JNGRYGVAABZSGA-UHFFFAOYSA-N

Canonical SMILES

CSCCC1=CC=CC=N1

Origin of Product

United States

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